5'-ODMT cEt G Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals
5'-ODMT cEt G Phosphoramidite: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Building Block for Next-Generation Oligonucleotide Therapeutics
Introduction
5'-ODMT cEt G Phosphoramidite (B1245037) is a chemically modified nucleoside phosphoramidite essential for the synthesis of high-performance therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs). This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the technical details relevant to researchers and professionals in the field of drug development. The defining features of this molecule are the 5'-O-Dimethoxytrityl (DMT) protecting group and the constrained ethyl (cEt) modification at the 2' position of the guanosine (B1672433) sugar moiety. This unique combination imparts superior properties to the resulting oligonucleotides, including enhanced target affinity, exceptional nuclease resistance, and improved pharmacokinetic profiles.
Chemical Structure and Properties
The foundational structure of 5'-ODMT cEt G Phosphoramidite is a guanosine nucleoside that has been strategically modified for efficient and controlled incorporation into a growing oligonucleotide chain during solid-phase synthesis.
Key Structural Modifications:
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5'-O-Dimethoxytrityl (DMT) Group: This acid-labile protecting group is attached to the 5'-hydroxyl of the ribose sugar. Its primary function is to prevent undesired reactions at this position during the phosphoramidite coupling step. The DMT group is removed in a controlled manner at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
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Constrained Ethyl (cEt) Modification: This bicyclic modification involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This constraint locks the sugar into an N-type (C3'-endo) conformation, which is characteristic of RNA. This pre-organization of the sugar moiety is a key factor in the enhanced properties of cEt-modified oligonucleotides.
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Phosphoramidite Group: Located at the 3'-hydroxyl position, this reactive group, typically a diisopropylamino cyanoethyl phosphoramidite, enables the efficient formation of a phosphite (B83602) triester linkage with the 5'-hydroxyl of the preceding nucleotide on the solid support.
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Exocyclic Amine Protection: The exocyclic amine of the guanine (B1146940) base is protected, commonly with an isobutyryl group, to prevent side reactions during oligonucleotide synthesis.
A summary of the key chemical properties of 5'-ODMT cEt G Phosphoramidite is provided in the table below.
| Property | Value |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2',4'-constrained-ethyl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C46H56N7O9P |
| Molecular Weight | 881.95 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
| Storage Conditions | -20°C under an inert atmosphere (e.g., Argon) |
Performance Characteristics of cEt-Modified Oligonucleotides
The incorporation of cEt G phosphoramidite, along with other cEt-modified phosphoramidites, into oligonucleotides results in significant improvements in their therapeutic potential. These enhancements are primarily attributed to the conformational rigidity imposed by the cEt modification.
Enhanced Coupling Efficiency
While specific head-to-head comparative data is not always readily available in a single source, the synthesis of cEt-modified oligonucleotides is highly efficient. The coupling times for cEt phosphoramidites are generally longer than for standard DNA phosphoramidites to ensure high coupling efficiency.
| Phosphoramidite Type | Typical Coupling Time | Expected Coupling Efficiency |
| Standard DNA Phosphoramidite | 1-2 minutes | >99% |
| 5'-ODMT cEt G Phosphoramidite | 5-15 minutes | >98% |
Increased Thermal Stability
Oligonucleotides containing cEt modifications exhibit a significantly higher binding affinity for their complementary RNA targets compared to unmodified DNA or RNA oligonucleotides. This increased affinity is reflected in a higher melting temperature (Tm), which is the temperature at which 50% of the oligonucleotide duplex dissociates.
| Oligonucleotide Type (vs. RNA target) | Typical ΔTm per modification (°C) |
| DNA | Baseline |
| RNA | +1 to +3 |
| cEt-modified | +5 to +10 |
Superior Nuclease Resistance
One of the most critical advantages of the cEt modification is the exceptional resistance it confers against degradation by nucleases present in biological fluids and tissues. This dramatically increases the in vivo half-life of the oligonucleotide, allowing for less frequent dosing.
| Oligonucleotide Type | Typical Half-life in Serum |
| Unmodified DNA | Minutes |
| Phosphorothioate (B77711) DNA | Hours |
| cEt-modified ASO | Days to Weeks |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of cEt-modified oligonucleotides.
Solid-Phase Synthesis of cEt-Modified Antisense Oligonucleotides
This protocol outlines the key steps for the automated solid-phase synthesis of a "gapmer" ASO, which typically consists of a central block of DNA nucleotides flanked by wings of cEt-modified nucleotides.
Materials and Reagents:
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5'-ODMT cEt G Phosphoramidite and other cEt-modified phosphoramidites (A, C, T/U)
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Standard DNA phosphoramidites (A, C, G, T)
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Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside
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Anhydrous acetonitrile
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Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
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Activator solution (e.g., 5-ethylthio-1H-tetrazole)
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Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
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Oxidizing solution (e.g., iodine in THF/water/pyridine) or Thiolating agent (e.g., DDTT) for phosphorothioate linkages
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Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
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Automated DNA/RNA synthesizer
Procedure:
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Preparation: Dissolve all phosphoramidites and activators in anhydrous acetonitrile to the recommended concentrations (typically 0.1 M for phosphoramidites). Install the reagents on the automated synthesizer.
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Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of four main steps for each nucleotide addition.
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Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.
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Coupling: The 5'-ODMT cEt G Phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples to the free 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time (e.g., 10-15 minutes) is used for cEt phosphoramidites to ensure high efficiency.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
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Oxidation/Thiolation: The newly formed phosphite triester linkage is converted to a more stable phosphate (B84403) triester (oxidation) or a phosphorothioate triester (thiolation).
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Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
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Cleavage and Deprotection: The solid support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
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Purification and Analysis: The crude oligonucleotide is purified and analyzed as described in the following sections.
Purification of cEt-Modified Oligonucleotides
Purification is critical to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying therapeutic-grade oligonucleotides.
Materials and Reagents:
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Crude deprotected oligonucleotide solution
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HPLC system with a suitable reverse-phase column (e.g., C18)
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Mobile phase A: Aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or hexafluoroisopropanol)
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Mobile phase B: Acetonitrile
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Detritylation solution (e.g., 80% acetic acid)
Procedure:
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DMT-on Purification: The crude oligonucleotide with the 5'-DMT group still attached is loaded onto the reverse-phase HPLC column.
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Elution: A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The hydrophobic DMT group causes the full-length product to be retained more strongly than the shorter, "failure" sequences that lack the DMT group.
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Fraction Collection: The peak corresponding to the DMT-on product is collected.
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Detritylation: The collected fraction is treated with an acidic solution to remove the DMT group.
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Desalting: The purified and detritylated oligonucleotide is desalted using a method such as size-exclusion chromatography or ethanol (B145695) precipitation.
Analysis of cEt-Modified Oligonucleotides
The purity and identity of the final oligonucleotide product are confirmed using a combination of HPLC and mass spectrometry.
Methods:
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Analytical HPLC: A small aliquot of the purified oligonucleotide is injected onto an analytical HPLC column to assess its purity. A single major peak should be observed.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to determine the molecular weight of the oligonucleotide, confirming that the correct sequence was synthesized.
Nuclease Resistance Assay
This assay evaluates the stability of cEt-modified oligonucleotides in the presence of nucleases.
Materials and Reagents:
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Purified cEt-modified oligonucleotide
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Unmodified control oligonucleotide
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Serum (e.g., human or fetal bovine serum) or a specific nuclease (e.g., snake venom phosphodiesterase)
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Incubation buffer
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Gel electrophoresis equipment (e.g., polyacrylamide gel electrophoresis - PAGE) or HPLC system
Procedure:
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Incubation: The cEt-modified and control oligonucleotides are incubated in serum or with the nuclease solution at 37°C.
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Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
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Analysis: The integrity of the oligonucleotides in each aliquot is analyzed by PAGE or HPLC. The amount of full-length oligonucleotide remaining at each time point is quantified.
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Half-life Calculation: The data is used to calculate the half-life of each oligonucleotide under the assay conditions.
Visualizations
Solid-Phase Synthesis Workflow for a cEt-Modified Oligonucleotide
Caption: Workflow of solid-phase synthesis for cEt-modified oligonucleotides.
Mechanism of Action for a cEt-Modified Antisense Oligonucleotide (RNase H-mediated)
Caption: RNase H-mediated mechanism of action for cEt-modified ASOs.
Conclusion
5'-ODMT cEt G Phosphoramidite is a cornerstone of modern oligonucleotide therapeutic development. Its incorporation into antisense oligonucleotides and other nucleic acid-based drugs provides a powerful combination of high target affinity, exceptional stability, and favorable drug-like properties. The detailed protocols and performance data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this advanced building block in the creation of next-generation genetic medicines. The continued exploration and application of cEt-modified oligonucleotides hold immense promise for the treatment of a wide range of diseases.
